An In-depth Technical Guide to 2-Amino-3-(3-chloro-2,6-difluorophenyl)propanoic acid: A Novel Phenylalanine Analogue for Drug Discovery
An In-depth Technical Guide to 2-Amino-3-(3-chloro-2,6-difluorophenyl)propanoic acid: A Novel Phenylalanine Analogue for Drug Discovery
This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and potential applications of 2-Amino-3-(3-chloro-2,6-difluorophenyl)propanoic acid. Designed for researchers, medicinal chemists, and professionals in drug development, this document synthesizes current knowledge and provides practical insights into the utility of this unique non-natural amino acid.
Introduction: The Strategic Role of Halogenated Phenylalanine Analogues in Medicinal Chemistry
2-Amino-3-(3-chloro-2,6-difluorophenyl)propanoic acid, also known as DL-3-Chloro-2,6-difluorophenylalanine, is a synthetic amino acid that belongs to the growing class of halogenated phenylalanine derivatives. The strategic incorporation of halogen atoms, particularly fluorine and chlorine, into the phenyl ring of phenylalanine is a well-established strategy in medicinal chemistry. This modification can profoundly influence a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets.[1] The unique substitution pattern of this compound—a chlorine atom at the 3-position and fluorine atoms at the 2- and 6-positions—suggests a nuanced modulation of its electronic and steric properties, making it a compelling candidate for incorporation into novel therapeutic agents.
Chemical Structure and Physicochemical Properties
The foundational step in evaluating any novel compound is a thorough understanding of its chemical identity and physical characteristics.
Chemical Identity
| Identifier | Value |
| IUPAC Name | 2-Amino-3-(3-chloro-2,6-difluorophenyl)propanoic acid |
| Synonym | DL-3-Chloro-2,6-difluorophenylalanine |
| CAS Number | 1260006-14-1[2] |
| Molecular Formula | C₉H₈ClF₂NO₂[2] |
| Molecular Weight | 235.62 g/mol [2] |
| SMILES | C1=C(C(=C(CC(C(=O)O)N)C(=C1)F)F)Cl[2] |
Physicochemical Properties
| Property | Value (Predicted/Supplied) | Source |
| Topological Polar Surface Area (TPSA) | 63.32 Ų | [2] |
| LogP | 1.5726 | [2] |
| Hydrogen Bond Acceptors | 2 | [2] |
| Hydrogen Bond Donors | 2 | [2] |
| Rotatable Bonds | 3 | [2] |
| Purity | ≥95% | [2] |
Note: Experimental determination of properties such as melting point, boiling point, and solubility in various solvents is recommended for any practical application.
Synthesis of 2-Amino-3-(3-chloro-2,6-difluorophenyl)propanoic acid
A plausible and efficient synthesis of the title compound can be designed based on established methodologies for related halogenated phenylalanine derivatives, often starting from the corresponding benzaldehyde.[3] The following proposed synthetic workflow is a composite of established chemical transformations.
Caption: Proposed synthetic workflow for 2-Amino-3-(3-chloro-2,6-difluorophenyl)propanoic acid.
Step 1: Synthesis of 3-Chloro-2,6-difluorobenzaldehyde (Precursor)
The synthesis of the key precursor, 3-chloro-2,6-difluorobenzaldehyde, can be achieved through the chlorination of 2,6-difluorobenzaldehyde.
Protocol:
-
Reaction Setup: In a reaction vessel equipped with a stirrer, thermometer, and a reflux condenser, dissolve 2,6-difluorobenzaldehyde in a suitable chlorinated solvent such as dichloromethane.
-
Chlorinating Agent: Slowly add a chlorinating agent, such as N-chlorosuccinimide (NCS), to the solution. The reaction may require a catalytic amount of a Lewis acid.
-
Reaction Conditions: The reaction is typically carried out at a controlled temperature, often at or below room temperature, and monitored by TLC or GC-MS until the starting material is consumed.
-
Work-up and Purification: Upon completion, the reaction mixture is washed with an aqueous solution of sodium bisulfite to quench any remaining chlorinating agent, followed by a brine wash. The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure 3-chloro-2,6-difluorobenzaldehyde.[4]
Step 2 & 3: Synthesis of 2-Amino-3-(3-chloro-2,6-difluorophenyl)propanoic acid
The conversion of the benzaldehyde to the final amino acid can be accomplished via an Erlenmeyer-Plöchl reaction followed by hydrolysis and reduction.[5]
Protocol:
-
Azlactone Formation: 3-Chloro-2,6-difluorobenzaldehyde is condensed with N-acetylglycine in the presence of acetic anhydride and sodium acetate. This reaction is typically heated to reflux to drive the formation of the azlactone intermediate.
-
Hydrolysis and Reduction: The crude azlactone is then subjected to hydrolysis and reduction in a one-pot procedure. This is commonly achieved using a reducing agent such as red phosphorus and hydriodic acid, or alternatively, through catalytic hydrogenation. This step hydrolyzes the azlactone and the N-acetyl group, and reduces the double bond to yield the final racemic amino acid.
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Purification: The final product, 2-Amino-3-(3-chloro-2,6-difluorophenyl)propanoic acid, can be purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture.
Spectroscopic Characterization (Predicted)
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the α-proton, and the β-protons. The aromatic region will likely display a complex multiplet due to the coupling between the two aromatic protons and their coupling to the fluorine atoms. The α-proton will appear as a doublet of doublets, coupled to the two diastereotopic β-protons. The β-protons will also present as complex multiplets, each coupled to the α-proton and to each other (geminal coupling).
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide distinct signals for each of the nine carbon atoms. The carbonyl carbon of the carboxylic acid will be the most downfield signal. The aromatic carbons will appear in the typical aromatic region, with their chemical shifts influenced by the electron-withdrawing effects of the chlorine and fluorine substituents. The carbons directly bonded to fluorine will show characteristic C-F coupling.
Mass Spectrometry
Electron ionization mass spectrometry would likely show a molecular ion peak at m/z 235. A prominent fragmentation pattern would be the loss of the carboxyl group (–COOH, 45 Da), leading to a fragment at m/z 190. Further fragmentation of the side chain and the aromatic ring would also be expected.[6]
Potential Biological Activity and Applications in Drug Development
The true value of a novel amino acid derivative lies in its potential biological activity and its utility in the design of new drugs.
Potential as an α4 Integrin Inhibitor
Patent literature suggests that phenylalanine derivatives with similar halogenation patterns possess excellent inhibitory effects on α4 integrin-mediated cell adhesion.[7] α4 integrins are cell surface receptors that play a critical role in the adhesion and migration of leukocytes. The inhibition of α4 integrin is a validated therapeutic strategy for the treatment of inflammatory diseases such as multiple sclerosis and inflammatory bowel disease. 2-Amino-3-(3-chloro-2,6-difluorophenyl)propanoic acid, when incorporated into a peptidomimetic or small molecule, could potentially bind to α4 integrin and disrupt its interaction with its ligands, such as VCAM-1, thereby preventing the migration of inflammatory cells to sites of inflammation.
Caption: Proposed mechanism of action as an α4 integrin inhibitor.
Broader Applications in Drug Design
Beyond its potential as an integrin inhibitor, this compound can serve as a versatile building block for:
-
Peptidomimetics: Incorporation into peptides can enhance their metabolic stability by shielding adjacent peptide bonds from enzymatic degradation. The halogenated phenyl ring can also participate in unique binding interactions within protein targets.
-
Small Molecule Scaffolds: The amino acid functionality provides a convenient handle for further chemical modifications, allowing for the construction of diverse small molecule libraries for high-throughput screening.[3]
Safety and Handling
As with any laboratory chemical, proper safety precautions should be observed when handling 2-Amino-3-(3-chloro-2,6-difluorophenyl)propanoic acid. While a specific Material Safety Data Sheet (MSDS) should be obtained from the supplier, general guidelines for handling halogenated aromatic compounds include:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Ventilation: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors.
-
Storage: Store in a cool, dry place away from incompatible materials. Keep the container tightly sealed.
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
Conclusion
2-Amino-3-(3-chloro-2,6-difluorophenyl)propanoic acid represents a promising and strategically designed building block for modern drug discovery. Its unique halogenation pattern offers the potential for enhanced biological activity and favorable pharmacokinetic properties. While further experimental characterization is warranted, the available data and the established chemistry of related compounds provide a strong foundation for its exploration as a key component in the development of novel therapeutics, particularly in the area of inflammatory diseases.
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